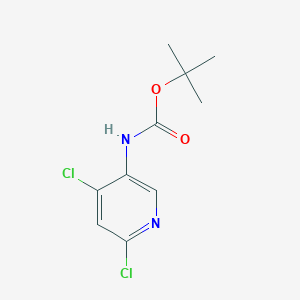

tert-Butyl (4,6-dichloropyridin-3-yl)carbamate

Description

tert-Butyl (4,6-dichloropyridin-3-yl)carbamate (C₁₁H₁₄Cl₂N₂O₂, MW 289.15) is a pyridine-based carbamate derivative featuring two chlorine substituents at the 4- and 6-positions of the pyridine ring and a tert-butyl carbamate group at the 3-position .

Properties

IUPAC Name |

tert-butyl N-(4,6-dichloropyridin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2O2/c1-10(2,3)16-9(15)14-7-5-13-8(12)4-6(7)11/h4-5H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSTWLXXLWWVCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(C=C1Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4,6-dichloropyridin-3-yl)carbamate typically involves the reaction of 4,6-dichloropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (4,6-dichloropyridin-3-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation and Reduction: Various oxidizing and reducing agents depending on the desired transformation.

Major Products Formed:

Substitution Reactions: Products with different substituents on the pyridine ring.

Hydrolysis: Corresponding amine and carbon dioxide.

Oxidation and Reduction: Various oxidized or reduced forms of the compound.

Scientific Research Applications

Chemistry: tert-Butyl (4,6-dichloropyridin-3-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study the effects of carbamates on enzyme activity. It is also investigated for its potential use in drug development, particularly as a prodrug that can release active compounds under specific conditions .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes .

Mechanism of Action

The mechanism of action of tert-Butyl (4,6-dichloropyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared below with pyridine and non-pyridine derivatives of tert-butyl carbamates, focusing on substitution patterns, molecular properties, and applications.

Pyridine-Based Analogs

- Chlorine vs. Bromine Substitution : The dichloro derivative (target compound) exhibits greater electrophilicity compared to the bromo-chloro analog (), making it more reactive in nucleophilic aromatic substitution. However, the bromine in the latter facilitates Suzuki or Buchwald-Hartwig cross-coupling reactions, expanding its utility in medicinal chemistry .

- Methoxy vs. Chlorine Groups: The 5,6-dimethoxy analog () lacks electron-withdrawing groups, resulting in a more electron-rich pyridine ring. This enhances solubility in polar solvents (e.g., methanol or DMSO) but reduces stability under acidic conditions compared to the dichloro compound .

- Fluorine Substitution : The 3-fluoro derivative () demonstrates improved metabolic stability due to fluorine’s electronegativity, suggesting suitability for drug candidates targeting CNS or enzyme inhibitors .

Non-Pyridine Heterocycles

- Pyrrolidine Derivatives : The 4,4-difluoropyrrolidine analog () replaces the pyridine core with a saturated pyrrolidine ring, altering conformational flexibility. Such compounds are often used as proline mimics in peptide-based therapeutics .

- Cyclohexyl and Cyclopentyl Derivatives: Compounds like tert-butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate () feature pyrimidine and cyclohexane moieties, expanding applications to kinase inhibitors or nucleotide analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.